What is the structure of Methyltetrazine-PEG24-DBCO?
What is the structure of Methyltetrazine-PEG24-DBCO?
The following technical guide details the structural and functional characteristics of Methyltetrazine-PEG24-DBCO , a high-performance heterobifunctional linker used in advanced bioconjugation.
Dual-Click Heterobifunctional Linker for Orthogonal Bioconjugation[1]
Executive Summary
Methyltetrazine-PEG24-DBCO is a premium heterobifunctional crosslinker designed for orthogonal bioconjugation.[1] It bridges two distinct chemical worlds: the strain-promoted alkyne-azide cycloaddition (SPAAC ) and the inverse electron-demand Diels-Alder (IEDDA ) reaction.[1][2]
Its defining feature is the PEG24 spacer (polyethylene glycol, ~24 units), which provides a long, hydrophilic bridge (~80–90 Å). This spacer is critical for overcoming steric hindrance when conjugating high-molecular-weight biomolecules (e.g., antibodies, nanoparticles) and for improving the solubility of hydrophobic payloads in Antibody-Drug Conjugates (ADCs).[1]
Key Utility:
-
Orthogonality: Enables simultaneous or sequential labeling of two different targets without cross-reactivity.[1][2]
-
Solubility: The PEG24 arm suppresses aggregation of hydrophobic drugs.[1]
-
Stability: The methyl-substituted tetrazine offers superior serum stability compared to hydrogen-substituted analogs, making it ideal for in vivo applications.[1]
Structural Anatomy & Chemical Logic
The molecule is composed of three distinct functional modules. Understanding the role of each is essential for experimental design.
| Module | Component | Functionality | Chemical Logic (Why this choice?) |
| Head | Methyltetrazine | Reacts with TCO (Trans-Cyclooctene).[1][3] | Stability vs. Reactivity: The methyl group at the C6 position renders the tetrazine ring significantly more stable in physiological serum than H-tetrazine, preventing premature degradation while maintaining rapid kinetics ( |
| Body | PEG24 Spacer | Hydrophilic Bridge.[1] | Solubility & Reach: A 24-unit PEG chain adds ~1000 Da of hydrophilic mass.[1] This prevents the "sticky" hydrophobic payload from causing the antibody to precipitate and reduces steric shielding of the reactive groups. |
| Tail | DBCO | Reacts with Azides ( | Copper-Free Click: Dibenzocyclooctyne (DBCO) possesses high ring strain, allowing it to react with azides without a toxic Copper(I) catalyst.[1] This preserves cell viability and protein function. |
Physicochemical Properties[1][4]
-
Chemical Name: Methyltetrazine-PEG24-Dibenzocyclooctyne[1]
-
Molecular Weight: ~1531.8 Da (varies slightly by synthesis precision of PEG chain)[1]
-
Molecular Formula:
(Representative for discrete PEG24) -
Solubility: Excellent in DMSO, DMF; Good in water/aqueous buffers (due to PEG24).[1]
-
Appearance: Red/Pink viscous oil or solid (attributed to the tetrazine chromophore).
Mechanism of Action: Dual-Click Chemistry
This molecule utilizes two bioorthogonal pathways that do not interfere with each other or with native biological functional groups (amines, thiols, hydroxyls).[1]
Pathway A: IEDDA (Tetrazine + TCO)
The Methyltetrazine moiety undergoes an Inverse Electron-Demand Diels-Alder reaction with a strained alkene, typically Trans-Cyclooctene (TCO) .[1][2][4]
-
Mechanism: A [4+2] cycloaddition followed by a retro-Diels-Alder reaction releasing Nitrogen gas (
).[1] -
Kinetics: Extremely fast (
).[1] -
Byproduct:
(inert gas).[1]
Pathway B: SPAAC (DBCO + Azide)
The DBCO moiety undergoes Strain-Promoted Alkyne-Azide Cycloaddition with an Azide .[1][2][5][6]
-
Mechanism: A concerted [3+2] cycloaddition forming a stable triazole linkage.[1][7]
-
Kinetics: Moderate (
).[1] -
Advantage: No catalyst required; bio-inert.[1]
Visualization: The Dual-Click Mechanism
The following diagram illustrates the orthogonal reactivity flow.
Figure 1: Orthogonal reaction pathways. The Methyltetrazine end engages TCO (left), while the DBCO end engages Azides (right), enabling precise dual conjugation.
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
Methyltetrazine-PEG24-DBCO is a "linker payload" enabler.
-
Workflow: An antibody is modified with TCO. The drug is modified with an Azide.[8][9] The linker connects them.[10][11]
-
Why PEG24? Many cytotoxic payloads (e.g., PBD dimers, auristatins) are highly hydrophobic.[1] Without a long PEG spacer, the drug payload can cause the antibody to aggregate, triggering rapid clearance by the liver. PEG24 "masks" this hydrophobicity, improving the pharmacokinetic (PK) profile.
Pre-Targeting Imaging[1][13]
-
Step 1: Inject TCO-modified antibody (slow accumulation in tumor, clearance from blood).[1]
-
Step 2: Inject Methyltetrazine-PEG24-DBCO-Radioisotope (small molecule, fast distribution).[1]
-
Result: The click reaction happens in vivo at the tumor site. The fast clearance of the small tracer minimizes background radiation.
Experimental Protocol: Protein-Peptide Conjugation
Scenario: Conjugating a TCO-modified Antibody (mAb-TCO) with an Azide-modified Peptide (Pep-N3).[1]
Materials
-
Linker: Methyltetrazine-PEG24-DBCO (10 mM stock in anhydrous DMSO).
-
Buffer: PBS, pH 7.4 (Avoid Azide preservatives like Sodium Azide).[1]
-
Filtration: Desalting columns (MWCO 7k) or Amicon Ultra filters.[1]
Step-by-Step Workflow
Step 1: Linker-Peptide Conjugation (SPAAC) [1]
-
Rationale: Do the slower reaction (SPAAC) first with the smaller molecule (Peptide) to drive it to completion using excess linker.
-
Dissolve Pep-N3 in PBS.[1]
-
Add Methyltetrazine-PEG24-DBCO (3–5 molar equivalents relative to peptide).
-
Incubate for 4 hours at Room Temperature or overnight at 4°C.
-
Purification: Remove excess unreacted linker using HPLC or a small desalting column.[1]
-
Note: The product is now Methyltetrazine-PEG24-Peptide .
-
Step 2: Antibody Conjugation (IEDDA)
-
Rationale: The IEDDA reaction is incredibly fast.[2][11][12] We use the purified Tetrazine-Peptide to label the antibody instantly.[1]
-
Mix mAb-TCO (1 mg/mL) with Methyltetrazine-PEG24-Peptide (5–10 molar equivalents).
-
Incubate for 30–60 minutes at Room Temperature.
-
Visual Cue: The pink color of the tetrazine may disappear or fade as the reaction proceeds (loss of tetrazine chromophore).
-
-
Purification: Remove excess peptide using a centrifugal filter (MWCO 30k or 50k).
-
Validation: Verify conjugation via SDS-PAGE (molecular weight shift) or Mass Spectrometry.[1]
Visualization: Conjugation Workflow
Figure 2: Two-step conjugation strategy ensuring high yield and purity.
Storage & Handling Stability
-
Storage: Store at -20°C . Long-term storage at -80°C is preferred for the solid powder.[1]
-
Moisture Sensitivity: DBCO and Tetrazines are relatively stable, but the NHS esters (if present in precursors) are moisture-sensitive.[1] For this specific linker, keep dry to prevent hydrolysis of the PEG backbone or degradation of the tetrazine over very long periods.
-
Light Sensitivity: Tetrazines are light-sensitive.[1] Store in amber vials or wrapped in foil.
-
In Solution: Solutions in DMSO/DMF are stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles.
References
-
BenchChem. The Kinetics and Application of DBCO-Azide Chemistry: A Technical Guide. Retrieved from (Contextual grounding on SPAAC kinetics).
-
BroadPharm. Tetrazine-TCO Ligation Protocol. Retrieved from (Protocols for IEDDA).
-
AxisPharm. Methyltetrazine-PEG24-DBCO Product Data. Retrieved from (MW and Structural Confirmation).
-
Knall, A.-C., & Slugovc, C. (2013).[1] Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[1][2][4] Chemical Society Reviews. (Foundational mechanism of Tetrazine stability).
-
Agard, N. J., et al. (2004).[1] A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[1] J. Am. Chem. Soc. (Foundational mechanism of DBCO).
Sources
- 1. Tetrazine | BroadPharm [broadpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyltetrazine-PEG24-NHS ester, 2055646-25-6 | BroadPharm [broadpharm.com]
- 4. Increasing Tetrazine Reactivity in the IEDDA Reaction - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. broadpharm.com [broadpharm.com]
